molecular formula C9H18ClNO B2903292 [(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride CAS No. 2243503-10-6

[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride

Cat. No.: B2903292
CAS No.: 2243503-10-6
M. Wt: 191.7
InChI Key: PZJIURNIUGKMGI-MNAUWRAQSA-N
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Description

The compound [(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine hydrochloride is a bicyclic amine derivative featuring a partially saturated benzofuran core. The (3As,7aR) stereochemistry indicates a rigid, chair-like conformation of the octahydro-benzofuran system, with a methanamine (-CH2NH2) substituent at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h7-9H,1-6,10H2;1H/t7-,8?,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIURNIUGKMGI-MNAUWRAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CC(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243503-10-6
Record name rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanamine hydrochloride
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives

a. rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride
  • Key Differences :
    • Stereochemistry : Racemic (rac-) mixture vs. the enantiomerically pure (3As,7aR) configuration of the target compound.
    • Ring Saturation : Only 2,3-dihydro-benzofuran (partial saturation) vs. fully octahydro-benzofuran in the target.
    • Substituent : Additional methyl group at the 3-position.
  • Implications : The racemic nature and partial saturation may reduce binding specificity in biological systems compared to the target compound .
b. [3-(2,3-dihydro-1-benzofuran-2-ylmethyl)-7-oxabicyclo[2.2.1]heptan-3-yl]methanamine
  • Molecular Formula: C16H21NO2 (MW: 259.34) .
  • Key Differences :
    • Incorporates a 7-oxabicyclo[2.2.1]heptane moiety, introducing additional steric constraints.
    • Lacks full saturation of the benzofuran ring.
  • Implications : The oxabicyclo system may enhance metabolic stability but reduce solubility due to increased hydrophobicity.

Indole and Isoindole Analogs

a. 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride
  • Structure : Features an octahydro-indole core with a carboxylic acid group at the 2-position.
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) vs. methanamine (-CH2NH2) in the target compound.
    • Core Heterocycle : Indole (N-containing) vs. benzofuran (O-containing).
b. (3As,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride
  • Structure : A partially saturated isoindole system with (3As,7aR) stereochemistry.
  • Key Differences :
    • Ring Size : Hexahydro vs. octahydro saturation.
    • Heteroatom Placement : Isoindole (N in a different position) vs. benzofuran.
  • Implications : The reduced saturation and nitrogen placement may influence receptor affinity profiles .

Complex Polycyclic Systems

(3S,4R,4aS,7aR,12bS)-3-Cyclopropylmethyl-...-benzofuro[3,2-e]isoquinolin-3-ium trifluoroacetate
  • Structure: A polycyclic system combining benzofuran and isoquinoline moieties with cyclopropylmethyl and hydroxyl substituents .
  • Key Differences: Complexity: Additional isoquinoline and cyclopropane groups. Functional Groups: Multiple hydroxyl and ketone groups.
  • Implications : The trifluoroacetate counterion and hydroxyl groups may enhance crystallinity and hydrogen-bonding interactions, differing from the hydrochloride salt form of the target compound.

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Target Compound Not provided C10H18ClNO 203.71 (calc.) Octahydro-benzofuran, (3As,7aR), -CH2NH2·HCl
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride Not provided C10H14ClNO 199.68 (calc.) 2,3-Dihydro-benzofuran, racemic, -CH2NH2·HCl
[3-(2,3-dihydro-1-benzofuran-2-ylmethyl)-7-oxabicyclo[2.2.1]heptan-3-yl]methanamine Not provided C16H21NO2 259.34 7-Oxabicyclo[2.2.1]heptane, unsaturated benzofuran
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride 144540-75-0 C9H16ClNO2 213.68 (calc.) Octahydro-indole, -COOH·HCl

Research Findings and Implications

  • Stereochemical Influence : The (3As,7aR) configuration of the target compound likely confers higher binding specificity compared to racemic or less-saturated analogs .
  • Salt Forms : Hydrochloride salts improve solubility, while trifluoroacetate (as in ) may enhance crystallinity for structural studies .
  • Functional Groups : Amine groups (e.g., -CH2NH2) favor basicity and membrane permeability, whereas carboxylic acids (e.g., -COOH) may limit CNS activity due to ionization .

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